molecular formula C22H26N2O6S B2807855 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 922003-30-3

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2807855
CAS RN: 922003-30-3
M. Wt: 446.52
InChI Key: LGZNTPKKQGFQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C22H26N2O6S and its molecular weight is 446.52. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Antimicrobial Activity

Research focusing on sulfonamides derivatives incorporating the 1,4-benzodioxane moiety has demonstrated various biological activities, including enzyme inhibition and antimicrobial effects. Studies have reported the synthesis of sulfonamide derivatives showing moderate activity against enzymes such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), and promising activity against lipoxygenase (LOX) enzyme. These findings suggest potential therapeutic applications in conditions where enzyme modulation is beneficial, such as Alzheimer's disease for AChE inhibitors and inflammatory conditions for LOX inhibitors (Irshad, 2018). Additionally, antimicrobial and hemolytic activities of these compounds have been probed, revealing proficient antimicrobial activities against selected bacterial and fungal species, suggesting potential use in treating infections (Irshad et al., 2019).

Antimalarial and COVID-19 Research

Another area of research has explored the reactivity of sulfonamide derivatives as antimalarial agents and their potential utility in COVID-19 drug research. This includes theoretical and computational studies on the binding energy and interaction of these compounds with relevant biological targets, providing a foundation for their potential application in treating infectious diseases (Fahim & Ismael, 2021).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6S/c1-4-9-24-17-12-15(5-7-18(17)30-14-22(2,3)21(24)25)23-31(26,27)16-6-8-19-20(13-16)29-11-10-28-19/h5-8,12-13,23H,4,9-11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZNTPKKQGFQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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